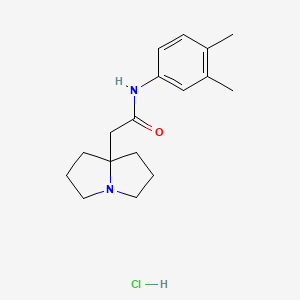
N-(E)-Caffeoyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(E)-Caffeoyl-glycine is a naturally occurring compound found in various plants. It is a derivative of caffeic acid and glycine, and it belongs to the class of hydroxycinnamic acid derivatives. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(E)-Caffeoyl-glycine typically involves the esterification of caffeic acid with glycine. This can be achieved through various methods, including:
Direct Esterification: This method involves the reaction of caffeic acid with glycine in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the ester bond.
Enzymatic Esterification: Enzymes such as lipases can be used to catalyze the esterification of caffeic acid and glycine under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using chemical or enzymatic methods. The choice of method depends on factors such as cost, efficiency, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N-(E)-Caffeoyl-glycine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions can occur at the hydroxyl groups of the caffeic acid moiety. Reagents such as alkyl halides can be used to introduce alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol or aqueous solutions.
Substitution: Alkyl halides; reactions are conducted in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydro derivatives.
Substitution: Alkylated derivatives of this compound.
Applications De Recherche Scientifique
N-(E)-Caffeoyl-glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study antioxidant mechanisms and reactions.
Biology: Investigated for its role in plant defense mechanisms and its potential health benefits in humans.
Medicine: Explored for its antioxidant and anti-inflammatory properties, which may have therapeutic applications in diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mécanisme D'action
The mechanism of action of N-(E)-Caffeoyl-glycine involves its ability to scavenge free radicals and inhibit oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells from oxidative damage. Molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic Acid: A precursor to N-(E)-Caffeoyl-glycine, known for its antioxidant properties.
Chlorogenic Acid: Another hydroxycinnamic acid derivative with similar antioxidant effects.
Ferulic Acid: A compound with comparable antioxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific combination of caffeic acid and glycine, which may confer distinct biological activities and stability compared to other similar compounds. Its glycine moiety may enhance its solubility and bioavailability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
62430-42-6 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C11H11NO5/c13-8-3-1-7(5-9(8)14)2-4-10(15)12-6-11(16)17/h1-5,13-14H,6H2,(H,12,15)(H,16,17)/b4-2+ |
Clé InChI |
ADSZIGUFCCRNIO-DUXPYHPUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/C(=O)NCC(=O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C=CC(=O)NCC(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(1-carboxy-3-methylbutyl)-4,6,11,13-tetraoxo-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-en-12-yl]-4-methylpentanoic acid](/img/structure/B12772086.png)




![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)






